4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Description

The exact mass of the compound 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propan-2-yl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-3(2)8-4(9)6-7-5(8)10/h3H,1-2H3,(H,6,9)(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDLLTVRFGQCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372478 | |

| Record name | 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728849 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53065-47-7 | |

| Record name | 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol basic properties

An In-depth Technical Guide to 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: Properties, Synthesis, and Therapeutic Potential

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a detailed technical overview of a specific derivative, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS: 53065-47-7). We will delve into its fundamental chemical and physical properties, explore its tautomeric nature, propose a detailed synthetic pathway based on established chemical principles, and discuss its potential biological significance and mechanisms of action by drawing parallels with structurally related compounds. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this promising molecular class.

Core Chemical and Physical Properties

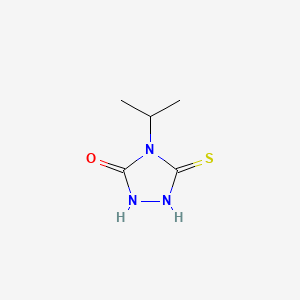

4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with isopropyl, mercapto, and hydroxyl groups. These functional groups are pivotal to its chemical reactivity, solubility, and potential for biological interactions.

Molecular Structure and Tautomerism

The nominal structure suggested by the name "4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol" represents only one of several possible tautomeric forms. In reality, the molecule exists in a dynamic equilibrium. Due to the presence of amide and thioamide functionalities within the ring, the molecule overwhelmingly favors the keto-thione tautomer in the solid state: 4-isopropyl-2,4-dihydro-5-thioxo-3H-1,2,4-triazol-3-one . This is a critical consideration for understanding its reactivity, hydrogen bonding capability, and interaction with biological targets.[1][2]

The equilibrium between these forms is influenced by the solvent environment and pH, but the thione-one form is generally the most stable.[2][3]

Caption: Prototropic tautomerism of the title compound.

Physicochemical Data Summary

Quantitative data for this specific molecule is sparse in publicly available literature. The following table summarizes known values and predictions derived from closely related analogs.

| Property | Value / Observation | Source / Justification |

| CAS Number | 53065-47-7 | [4] |

| Molecular Formula | C₅H₉N₃OS | [4] |

| Molecular Weight | 159.21 g/mol | [4] |

| Melting Point | 167 °C | [5] |

| pKa (Predicted) | 8.43 ± 0.20 | [5] This value likely corresponds to the deprotonation of the N-H proton in the thione-one tautomer, indicating weak acidity. |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from related mercapto-triazole compounds which often require ethanol or DMF for reactions and recrystallization.[5][6][7][8] |

| Appearance | White to off-white solid. | Inferred from similar triazole-thiol compounds.[9] |

Synthesis Pathway and Experimental Protocol

While a specific synthesis for 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is not explicitly documented in peer-reviewed literature, a robust and reliable pathway can be constructed based on well-established methods for creating the 4,5-disubstituted-1,2,4-triazole-3-thione core.[1][9][10] The most logical approach involves the base-catalyzed cyclization of a substituted thiosemicarbazide precursor.

Proposed Retrosynthetic Analysis

The synthesis can be envisioned in two primary steps starting from readily available commercial reagents.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijsr.net [ijsr.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 53065-47-7 | 4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol - Synblock [synblock.com]

- 5. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole [mdpi.com]

- 6. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53065-47-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that imparts a wide array of pharmacological activities. This technical guide provides a comprehensive overview of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53065-47-7), a distinct member of this versatile heterocyclic family. While specific research on this particular molecule is limited in publicly available literature, this guide synthesizes established knowledge of structurally related 1,2,4-triazole derivatives to provide expert insights into its probable synthesis, potential biological activities, and robust experimental protocols for its investigation. We will delve into the likely mechanistic pathways, with a focus on enzyme inhibition, and offer detailed methodologies for its characterization and evaluation as a potential therapeutic agent. This document is intended to serve as a foundational resource for researchers embarking on the study of this promising compound.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a fundamental building block in the design of numerous therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capacity, and polarity, enable it to function as a versatile pharmacophore capable of interacting with a diverse range of biological targets.[3] This has led to the development of clinically approved drugs with a broad spectrum of activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[2][4] The mercapto (-SH) and hydroxyl (-OH) functional groups on the triazole ring of the title compound, along with the N-isopropyl substitution, are expected to significantly influence its biological profile.

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 53065-47-7 | Vendor Information |

| Molecular Formula | C₅H₉N₃OS | Vendor Information |

| Molecular Weight | 159.21 g/mol | Vendor Information |

Proposed Analytical Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of synthesized 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol. A combination of spectroscopic and analytical techniques should be employed.[5]

Caption: Proposed analytical workflow for the characterization of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.

Detailed Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

Objective: To confirm the chemical structure and proton/carbon environment of the synthesized compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

¹H NMR: Expect signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and potentially exchangeable protons for the -OH and -SH groups. The exact chemical shifts will be influenced by the solvent and concentration.

-

¹³C NMR: Expect signals for the two carbons of the isopropyl group and the carbons of the triazole ring. The chemical shifts of the triazole ring carbons will be indicative of the substitution pattern.

-

Proposed Synthesis Pathway

While a specific synthesis protocol for 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is not detailed in the literature, a plausible and efficient route can be designed based on established methods for analogous 1,2,4-triazole-3-thiols.[6][7] The most common approach involves the base-catalyzed cyclization of a thiosemicarbazide precursor.

Caption: Proposed synthetic pathway for 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.

Detailed Protocol: Synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

This protocol is a generalized procedure and may require optimization.

Objective: To synthesize the title compound via a one-pot reaction.

Materials:

-

Isopropyl isothiocyanate

-

Carbodihydrazide

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for acidification)

Methodology:

-

Formation of Thiosemicarbazide Intermediate:

-

Dissolve carbodihydrazide in ethanol in a round-bottom flask.

-

Add isopropyl isothiocyanate dropwise to the solution while stirring at room temperature.

-

Continue stirring for 2-4 hours to form the 1-isopropyl-thiosemicarbazide intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

To the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 2M).

-

Reflux the mixture for 4-6 hours. The cyclization reaction will lead to the formation of the triazole ring.

-

-

Isolation and Purification:

-

After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid to a pH of approximately 5-6.

-

The product should precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.

-

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on mercapto-1,2,4-triazole derivatives, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is predicted to exhibit a range of biological activities.[1][6]

Antifungal Activity

The 1,2,4-triazole scaffold is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole.[2]

Proposed Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)

The primary mechanism of antifungal action for many triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron atom in the active site of CYP51, disrupting its function. This leads to the accumulation of toxic sterol intermediates and impairs the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.

Caption: Proposed antifungal mechanism of action via CYP51 inhibition.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer properties through various mechanisms.[8]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Triazole derivatives have been shown to inhibit various kinases and other enzymes that are crucial for cancer cell proliferation and survival.[9][10]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby preventing cell division.

Antimicrobial Activity

Mercapto-substituted 1,2,4-triazoles have also been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2] The exact mechanism is often multifaceted but can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, a series of in vitro assays are recommended.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic fungal strains.

Methodology (Broth Microdilution Method):

-

Fungal Strains: Use standard reference strains (e.g., Candida albicans, Aspergillus fumigatus) from a recognized culture collection.

-

Preparation of Inoculum: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring absorbance.

-

Controls: Include a positive control (a known antifungal agent like fluconazole), a negative control (no compound), and a sterility control (no inoculum).

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol represents a promising, yet underexplored, molecule within the pharmacologically rich family of 1,2,4-triazoles. Based on the established biological activities of its structural analogs, this compound warrants investigation as a potential antifungal, anticancer, and antimicrobial agent. The synthetic and analytical protocols outlined in this guide provide a robust framework for its synthesis, characterization, and initial biological screening. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities against a broad panel of fungal pathogens, cancer cell lines, and bacterial strains. Elucidation of its precise mechanism of action through enzyme inhibition assays and molecular docking studies will be crucial for its further development as a potential therapeutic candidate.

References

- Anticancer properties of 1,2,4-triazoles. (n.d.). ISRES.

- A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.

- Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2019). Journal of Pharmacy and Pharmacology.

- Application Notes and Protocols: Antifungal Activity of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Deriv

- QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Overview of Mercapto-1,2,4-Triazoles: Synthesis and Pharmacology. (2017). Journal of Chemical and Pharmaceutical Research.

- QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry.

- An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules. (n.d.). BenchChem.

- Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. (2020).

- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central.

- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.).

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules.

- Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a b

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Southern Journal of Research.

- Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018).

- Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (n.d.). PubMed Central.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Application Notes and Protocols: Antifungal Activity of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Deriv

- Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. (2011). Asian Journal of Chemistry.

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Journal of Organic and Pharmaceutical Chemistry.

- Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2019). Journal of Pharmacy and Pharmacology.

- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Southern Journal of Research.

- The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide. (n.d.). BenchChem.

- Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023).

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (n.d.). Molecules.

- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporozhye Medical Journal.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. sjr.isp.edu.pk [sjr.isp.edu.pk]

synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

An In-Depth Technical Guide to the Synthesis of 4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

This guide provides a comprehensive overview of the synthetic pathway, experimental protocol, and chemical principles for the preparation of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, a heterocyclic compound of interest to researchers in medicinal and materials chemistry. The synthesis is grounded in established methods for the construction of the 1,2,4-triazole scaffold, a core structure found in numerous pharmacologically active agents.[1][2][3]

Introduction and Strategic Overview

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The target molecule, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53065-47-7), features key functional groups—a mercapto (thiol) and a hydroxyl group—that can exist in tautomeric equilibrium with their thione and keto forms, respectively. These groups provide valuable handles for further chemical modification and are often crucial for biological activity.

The synthetic strategy hinges on a classical and robust method for 1,2,4-triazole synthesis: the base-catalyzed cyclization of a substituted thiosemicarbazide intermediate.[1][2][5] This approach is highly effective and versatile for creating variously substituted triazole rings.

The two-stage synthetic pathway is as follows:

-

Formation of an Intermediate: Reaction of isopropyl isothiocyanate with carbohydrazide . The isothiocyanate serves as the source of the N-4 isopropyl group, while carbohydrazide provides the foundational backbone for the triazole ring.

-

Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular condensation and dehydration to form the stable 5-membered 1,2,4-triazole ring.

This method provides a clear and efficient route to the desired heterocyclic core.

Mechanistic Insights and Rationale

The chemical logic behind this synthesis lies in the nucleophilic character of the hydrazine moiety and the electrophilic nature of the isothiocyanate group.

-

Step 1: Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a terminal nitrogen atom of carbohydrazide on the electrophilic carbon atom of isopropyl isothiocyanate. This forms a thiosemicarbazide-type intermediate, specifically 1-(isopropylcarbamothioyl)carbonohydrazide. The choice of a polar solvent like ethanol facilitates this reaction by stabilizing the charged intermediates.[5][6]

-

Step 2: Base-Catalyzed Cyclization: In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the intermediate is deprotonated. This enhances the nucleophilicity of the nitrogen atoms, promoting an intramolecular cyclization. The process involves the attack of a deprotonated nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule, to yield the triazole ring.[1][4][7] The reaction is typically driven to completion by heating under reflux, which provides the necessary activation energy for the dehydration and ring closure steps.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-alkyl-5-mercapto-1,2,4-triazol-3-ols.[1][5][7]

Materials and Reagents:

-

Isopropyl isothiocyanate (C₄H₇NS, MW: 101.17 g/mol )[8]

-

Carbohydrazide (CH₆N₄O, MW: 90.08 g/mol )

-

Sodium Hydroxide (NaOH)

-

Ethanol (Absolute)

-

Hydrochloric Acid (HCl, concentrated)

-

Distilled Water

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filtration apparatus

-

Melting point apparatus

-

Standard laboratory glassware

Step 1: Synthesis of 1-(isopropylcarbamothioyl)carbonohydrazide

-

In a 250 mL round-bottom flask, dissolve carbohydrazide (9.01 g, 0.1 mol) in 100 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved. Gentle warming may be applied if necessary.

-

To this solution, add isopropyl isothiocyanate (10.12 g, 0.1 mol) dropwise over 15 minutes with continuous stirring at room temperature.[9]

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Step 2: Cyclization to 4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

-

Place the dried intermediate from Step 1 into a 250 mL round-bottom flask.

-

Add 100 mL of an 8% (w/v) aqueous solution of sodium hydroxide (8 g NaOH in 100 mL water).

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours.[5] During this time, the solid will dissolve as the cyclization proceeds.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Carefully acidify the cold solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. This step neutralizes the excess base and protonates the triazole, causing it to precipitate.

-

Collect the resulting white or off-white solid product by vacuum filtration.

-

Wash the product thoroughly with cold distilled water to remove any inorganic salts.

-

Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.[1]

-

Dry the final product in a vacuum oven at 60-70 °C.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point is indicative of high purity.

-

FTIR Spectroscopy: Look for characteristic peaks:

-

N-H stretching (around 3100-3300 cm⁻¹)

-

O-H stretching (broad, around 3400 cm⁻¹)

-

C=N stretching (around 1600-1650 cm⁻¹)

-

C=S (thione) stretching (around 1250-1290 cm⁻¹)[1]

-

-

¹H-NMR Spectroscopy: The spectrum should show signals corresponding to:

-

The isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups).

-

Exchangeable protons for N-H, S-H, and O-H, which may appear as broad singlets.[1]

-

-

¹³C-NMR Spectroscopy: Expect signals for the isopropyl carbons and two distinct signals for the triazole ring carbons (C=S and C-OH).

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (159.21 g/mol ).[10]

Data and Workflow Summary

| Parameter | Description |

| Reactants | Isopropyl isothiocyanate, Carbohydrazide |

| Catalyst | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol, Water |

| Reaction Type | Addition-Cyclization |

| Key Intermediate | 1-(isopropylcarbamothioyl)carbonohydrazide |

| Final Product | 4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol |

| Molecular Formula | C₅H₉N₃OS |

| Molecular Weight | 159.21 g/mol [10] |

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for the target compound.

Conclusion

The can be reliably achieved through a well-documented two-step process involving the formation and subsequent base-catalyzed cyclization of a thiosemicarbazide intermediate. This method is efficient, scalable, and utilizes readily available starting materials, making it highly suitable for laboratory and research applications. The resulting triazole serves as a versatile building block for the development of novel compounds with potential therapeutic applications.

References

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Drug Design and Discovery.

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. National Institutes of Health (NIH). [Link]

-

Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. National Institutes of Health (NIH). [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and biological evaluation of 1,2,4‐triazole‐3‐thione and 1,3,4‐oxadiazole‐2‐thione as antimycobacterial agents. Semantic Scholar. [Link]

-

The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. [Link]

-

Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Institutes of Health (NIH). [Link]

-

Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]

-

Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. [Link]

-

SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL ANALYSIS OF THEIR REACTIVITY AND QSAR STUDIES. Sired Udenar. [Link]

-

The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane. ResearchGate. [Link]

-

Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Baghdad Science Journal. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]

-

Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI. [Link]

-

Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

-

Reactions of 2-naphthoyl and β-(l-naphthyl)acryloyl isothiocyanate with enamines, Phenylhydrazine, and sodium hydrogen sulfide. Chem. zvesti. [Link]

-

Isopropyl Isothiocyanate. PubChem. [Link]

-

The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C: Organic. [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. jocpr.com [jocpr.com]

- 8. Isopropyl Isothiocyanate | C4H7NS | CID 75263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CAS 53065-47-7 | 4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol - Synblock [synblock.com]

An In-depth Technical Guide to 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a specific derivative, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, providing a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential as a therapeutic agent. By leveraging established methodologies for analogous compounds, we present a detailed, self-validating experimental protocol for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemical causality behind experimental choices and a robust framework for future research and development.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of physicochemical properties, including hydrogen bonding capacity, metabolic stability, and the ability to coordinate with metal ions in enzyme active sites. These characteristics have led to the successful development of numerous drugs incorporating this scaffold, with applications spanning antifungal, antiviral, anticancer, and anti-inflammatory therapies.

The introduction of a mercapto (-SH) group at the 5-position and a hydroxyl (-OH) group at the 3-position of the triazole ring, as seen in the target molecule, creates a tautomeric system that can exist in both thione and thiol forms. This tautomerism is often crucial for biological activity, influencing receptor binding and pharmacokinetic properties. The 4-isopropyl substituent provides a lipophilic character that can enhance membrane permeability and modulate binding affinity.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is fundamental for its application in drug development.

| Property | Value | Source |

| IUPAC Name | 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol | N/A |

| CAS Number | 53065-47-7 | [1] |

| Molecular Formula | C₅H₉N₃OS | [1] |

| Molecular Weight | 159.21 g/mol | [1] |

| Canonical SMILES | CC(C)N1C(=O)NC(=S)N1 | N/A |

Proposed Synthesis and Mechanistic Insights

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is most commonly and efficiently achieved through the alkaline cyclization of substituted thiosemicarbazides. This method is well-documented and offers a reliable route to the target compound.

Synthetic Workflow

The proposed synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is a two-step process, starting from readily available starting materials.

Caption: Proposed two-step synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(hydroxyacetyl)-4-isopropylthiosemicarbazide

-

To a solution of hydroxyacetylhydrazine (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add isopropyl isothiocyanate (10 mmol) dropwise with continuous stirring at room temperature.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

After completion of the reaction, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the solid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to afford pure 1-(hydroxyacetyl)-4-isopropylthiosemicarbazide.

Step 2: Synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

-

Dissolve the synthesized 1-(hydroxyacetyl)-4-isopropylthiosemicarbazide (5 mmol) in 8% aqueous sodium hydroxide solution (50 mL).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is the desired product, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.

-

Filter the product, wash thoroughly with cold water to remove any inorganic impurities, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure compound.

Mechanistic Rationale

The formation of the thiosemicarbazide intermediate in Step 1 is a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbon of the isothiocyanate. The subsequent alkaline cyclization in Step 2 is a base-catalyzed intramolecular condensation. The hydroxide ion deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. This is followed by dehydration to form the stable 1,2,4-triazole ring.

Structural Characterization

The definitive identification of the synthesized 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol would require a suite of spectroscopic techniques. The following are the expected spectral characteristics based on the proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropyl group and a doublet for the two methyl groups. The chemical shifts of the NH and SH protons can be broad and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the triazole ring (C=O and C=S), as well as signals for the isopropyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: A broad peak in the region of 3100-3300 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹.

-

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹.

-

C=S stretching: A peak in the region of 1200-1300 cm⁻¹.

-

C-N stretching: Vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 159.21 g/mol .

Potential Therapeutic Applications and Future Directions

The 1,2,4-triazole scaffold is a well-established pharmacophore with a wide range of biological activities. Based on the activities of structurally similar compounds, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Many 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal properties. The presence of the mercapto group is often associated with enhanced antimicrobial efficacy. Future research should involve screening the synthesized compound against a panel of clinically relevant bacterial and fungal strains.

Enzyme Inhibition

The triazole ring and its substituents can interact with the active sites of various enzymes. For instance, many anticancer and anti-inflammatory drugs containing the 1,2,4-triazole moiety act as enzyme inhibitors. Investigating the inhibitory activity of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol against key enzymes implicated in disease pathways, such as kinases, proteases, or oxidoreductases, would be a valuable avenue of research.

Structure-Activity Relationship (SAR) Studies

The proposed synthesis provides a platform for generating a library of related compounds by varying the substituent at the 4-position. These analogs can be used to establish a structure-activity relationship, providing insights into the molecular features required for optimal biological activity and guiding the design of more potent and selective therapeutic agents.

Caption: Workflow for future drug discovery efforts based on the target scaffold.

Conclusion

While specific experimental data for 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is currently limited in the public domain, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and exploration as a potential therapeutic agent. The proposed methodologies are based on well-established and reliable chemical transformations for this class of compounds. The inherent biological potential of the 1,2,4-triazole scaffold, combined with the specific substitutions of the target molecule, makes it a compelling candidate for further investigation in drug discovery programs. The insights and protocols detailed herein are intended to empower researchers to unlock the therapeutic potential of this and related compounds.

References

Sources

An In-Depth Technical Guide to 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore plausible synthetic routes based on established methodologies for related structures, and discuss its reactivity and potential applications in drug discovery, particularly in the realms of antimicrobial and antioxidant research.

Core Molecular Profile

4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is a substituted triazole with the chemical formula C₅H₉N₃OS.[1] Its structure features a five-membered 1,2,4-triazole ring, which is a common scaffold in many biologically active compounds.[2] Key substituents include an isopropyl group at the N4 position, a hydroxyl group at the C3 position (which likely exists in its tautomeric oxo form), and a mercapto group at the C5 position.

Table 1: Key Molecular Properties

| Property | Value | Source |

| Molecular Weight | 159.21 g/mol | [1] |

| Chemical Formula | C₅H₉N₃OS | [1] |

| CAS Number | 53065-47-7 | [1] |

The presence of the mercapto (-SH) and hydroxyl (-OH) groups suggests the possibility of thiol-thione and keto-enol tautomerism, which can significantly influence the molecule's reactivity and biological interactions.

Synthesis and Mechanistic Insights

The logical synthetic pathway would commence with the reaction of a carbohydrazide with isopropyl isothiocyanate to form the key N-isopropylthiosemicarbazide intermediate. Subsequent treatment with a base, such as sodium hydroxide or potassium hydroxide, would induce cyclization to the desired triazole ring.[2][4]

Caption: Proposed synthetic pathway for 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on established methods for the synthesis of analogous 1,2,4-triazole-3-thiols.[2][4] Optimization of reaction times, temperatures, and purification methods would be necessary for this specific target molecule.

Step 1: Synthesis of the N-Isopropylthiosemicarbazide Intermediate

-

Dissolve carbohydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

To this solution, add isopropyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

-

Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the intermediate using techniques such as FTIR, ¹H-NMR, and ¹³C-NMR to confirm its structure.

Step 2: Cyclization to 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

-

Suspend the N-isopropylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully acidify the cooled solution with a suitable acid (e.g., concentrated HCl) to a pH of approximately 5-6.

-

The desired product should precipitate out of the solution. Collect the solid by filtration.

-

Wash the product thoroughly with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.

-

Confirm the structure and purity of the final product using analytical techniques such as melting point determination, FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Chemical Reactivity and Potential for Derivatization

The mercapto group at the C5 position is a key site for further chemical modification. It can readily undergo S-alkylation reactions with various alkyl halides in the presence of a base to yield a diverse library of thioether derivatives.[2] This provides a facile route to modulate the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for drug development.

Caption: S-alkylation of the mercapto group to form thioether derivatives.

Potential Applications in Drug Discovery

The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][5] The presence of the mercapto group in 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol and its derivatives makes them particularly interesting candidates for antimicrobial and antioxidant applications.

Antimicrobial Activity

Many mercapto-1,2,4-triazole derivatives have demonstrated significant antibacterial and antifungal activity.[4][5] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

This protocol provides a standard method for screening the antimicrobial activity of newly synthesized compounds.[4]

-

Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.

-

Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antibiotic/antifungal drug should be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity

The mercapto group can act as a hydrogen donor, suggesting that 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol and its derivatives may possess free radical scavenging properties.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating the antioxidant potential of chemical compounds.[6]

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a series of test tubes, add different concentrations of the test compound. Add the DPPH solution to each tube to initiate the reaction. A control containing only methanol and DPPH solution should be prepared.

-

Incubation: Incubate the tubes in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol represents a promising scaffold for the development of novel therapeutic agents. Its straightforward, plausible synthesis and the reactive nature of its mercapto group allow for the creation of diverse chemical libraries. The established biological activities of related mercapto-1,2,4-triazole derivatives strongly suggest that this compound and its future analogues warrant further investigation for their potential antimicrobial and antioxidant properties. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing heterocyclic molecule.

References

-

Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]

-

The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]

-

Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Institutes of Health. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

-

Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. National Institutes of Health. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice. [Link]

Sources

- 1. CAS 53065-47-7 | 4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol - Synblock [synblock.com]

- 2. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a compound for pharmaceutical applications. This guide provides a comprehensive technical overview of the solubility of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, a heterocyclic compound with potential pharmacological relevance. In the absence of extensive published solubility data for this specific molecule, this document outlines the theoretical principles governing its solubility, a detailed protocol for its plausible synthesis, and a rigorous, step-by-step experimental methodology for its empirical solubility determination. This guide is intended to empower researchers with the foundational knowledge and practical tools necessary to characterize and optimize the solubility profile of this and structurally related compounds.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, incorporates key functional groups—a hydroxyl, a mercapto, and an isopropyl substituent—that are expected to significantly influence its physicochemical properties, including solubility. An understanding of its solubility in various solvent systems is paramount for its progression in any drug discovery and development pipeline, impacting everything from in vitro assay design to formulation and in vivo bioavailability.

This document serves as a senior application scientist's perspective on characterizing the solubility of a novel triazole derivative. It moves beyond a simple recitation of facts to explain the rationale behind the proposed synthetic and analytical methodologies, emphasizing self-validating experimental design and a deep understanding of the underlying chemical principles.

Synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

A plausible and efficient synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol can be achieved through a multi-step process commencing with the preparation of a substituted thiosemicarbazide, followed by a cyclization reaction. This approach is based on established methods for the synthesis of similar 4-substituted-5-mercapto-1,2,4-triazoles.[1][2]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.

Detailed Synthetic Protocol

Part 1: Synthesis of 4-isopropyl-3-thiosemicarbazide

This initial step involves the nucleophilic addition of hydrazine to isopropyl isothiocyanate. Ethanol is a suitable solvent for this reaction, facilitating the dissolution of reactants and the precipitation of the product upon cooling.

-

Materials: Isopropyl isothiocyanate, Hydrazine hydrate, Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl isothiocyanate (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

The structure of the resulting 4-isopropyl-3-thiosemicarbazide should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

Part 2: Synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

The cyclization of the thiosemicarbazide intermediate is a critical step. The use of ethyl chloroformate followed by base-catalyzed cyclization is a common and effective method for forming the triazole ring with the desired hydroxyl and mercapto functionalities.

-

Materials: 4-isopropyl-3-thiosemicarbazide, Ethyl chloroformate, Pyridine, Sodium hydroxide.

-

Procedure:

-

Suspend 4-isopropyl-3-thiosemicarbazide (1 equivalent) in pyridine in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add ethyl chloroformate (1 equivalent) to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water to precipitate the intermediate.

-

Filter the solid, wash with water, and dry.

-

To the dried intermediate, add an aqueous solution of sodium hydroxide (e.g., 2M) and reflux the mixture for 4-6 hours. This step induces cyclization and hydrolysis to form the final product.

-

After reflux, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.

-

Confirm the final structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

-

Physicochemical Properties

A summary of the basic physicochemical properties of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is presented below. These properties are fundamental to understanding its solubility characteristics.

| Property | Value | Source |

| CAS Number | 53065-47-7 | |

| Molecular Formula | C₅H₉N₃OS | |

| Molecular Weight | 159.21 g/mol |

Theoretical Principles of Solubility

The solubility of an organic molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent. For 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, several structural features will dictate its solubility profile.

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group and a mercapto (-SH) group, along with the nitrogen atoms in the triazole ring, allows for hydrogen bonding with polar solvents like water and alcohols. These groups can act as both hydrogen bond donors and acceptors, which generally enhances solubility in polar protic solvents.

-

Ionization Potential: The hydroxyl and mercapto groups are acidic, while the triazole nitrogens can be basic. This means the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. In basic solutions, deprotonation of the hydroxyl and mercapto groups will form anions, likely increasing aqueous solubility. In acidic solutions, protonation of the triazole nitrogens could form cations, which may also enhance aqueous solubility.

-

Nonpolar Moiety: The isopropyl group is a nonpolar, hydrophobic substituent. This group will contribute to the molecule's solubility in less polar organic solvents and will likely decrease its solubility in water compared to an unsubstituted analogue.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation. A high lattice energy can lead to poor solubility, even if the molecule has favorable interactions with the solvent.

Based on these principles, it can be predicted that 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol will exhibit moderate to good solubility in polar organic solvents such as ethanol and DMSO, and its aqueous solubility will be significantly influenced by pH.

Experimental Determination of Solubility

Given the lack of specific solubility data, a robust and reliable experimental determination is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to reach saturation.

Shake-Flask Solubility Determination Workflow

Caption: A streamlined workflow for the experimental determination of thermodynamic solubility.

Detailed Protocol for Shake-Flask Method

This protocol is designed to be a self-validating system by including multiple time points to ensure equilibrium has been reached.

-

Materials and Equipment:

-

Pure 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

-

Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

-

Procedure:

-

Preparation: Accurately weigh an excess amount of the compound (enough to ensure a saturated solution with visible solid remaining) into several vials for each solvent and time point.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for different durations (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The rationale for multiple time points is to confirm that the measured concentration does not change over time, indicating a true equilibrium has been established.

-

Phase Separation: At each time point, remove the vials and allow the undissolved solid to settle. To obtain a clear supernatant for analysis, either centrifuge the vials at a high speed or filter the suspension through a syringe filter. Filtration is often preferred to remove fine particles, but it's crucial to ensure the compound does not adsorb to the filter material. A pre-rinse of the filter with the saturated solution can mitigate this.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method. The mobile phase should be chosen to ensure good peak shape and resolution.

-

Analyze the supernatant from the equilibrated samples using the same HPLC method.

-

Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

-

-

Data Analysis: The solubility is the average concentration from the time points where the concentration has plateaued. If the concentrations at 48 and 72 hours are statistically identical, it can be concluded that equilibrium was reached.

-

Data Presentation

While specific experimental data for 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is not available in the literature, the following table provides a template for how experimentally determined solubility data should be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Deionized Water | 25 | To be determined | To be determined | Shake-Flask |

| PBS (pH 7.4) | 37 | To be determined | To be determined | Shake-Flask |

| Ethanol | 25 | To be determined | To be determined | Shake-Flask |

| DMSO | 25 | To be determined | To be determined | Shake-Flask |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol. While direct solubility data is currently unavailable, a robust understanding of the compound's structural features allows for a strong theoretical prediction of its solubility behavior. Furthermore, the detailed synthetic and analytical protocols provided herein equip researchers with the necessary tools to produce and characterize this compound, and to generate the high-quality, reliable solubility data that is essential for its potential development as a therapeutic agent. The methodologies described are grounded in established scientific principles and are designed to yield self-validating and reproducible results, adhering to the highest standards of scientific integrity.

References

-

Reid, J. R., & Heindel, N. D. (1976). A novel synthesis of 4-substituted-delta-2-1,2,4-triazoline-5-thiones. Journal of Heterocyclic Chemistry, 13(4), 925-926. [Link]

-

Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

Sources

An In-Depth Technical Guide to the Spectral Properties of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS No. 53065-47-7). While experimentally derived spectra for this specific compound are not widely available in peer-reviewed literature, this document synthesizes predictive data based on the known spectroscopic behavior of analogous 1,2,4-triazole derivatives and fundamental principles of spectroscopic interpretation. The guide covers predicted data and interpretation for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related heterocyclic compounds.

Introduction and Molecular Structure

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide range of pharmacologically active agents. 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is a multifunctional heterocyclic compound with potential applications in drug design and materials science. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

The molecule's core is a 4H-1,2,4-triazole ring, substituted with an isopropyl group at the N4 position, a hydroxyl group at the C3 position, and a mercapto group at the C5 position. A critical aspect of this molecule is its potential for tautomerism. The hydroxyl and mercapto groups can exist in equilibrium with their keto (lactam) and thione forms, respectively. This phenomenon significantly influences the molecule's spectroscopic signature.

Caption: Potential tautomeric forms of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following predictions are based on data from variously substituted 1,2,4-triazoles and standard chemical shift principles.[1][2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the isopropyl group and several exchangeable (labile) protons. The exact chemical shifts of the labile protons (OH, SH, NH) are highly dependent on the solvent, concentration, and temperature.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| -CH(CH₃)₂ | 4.5 - 5.0 | Septet | 1H | The methine proton is deshielded by the adjacent nitrogen atom. |

| -CH(CH ₃)₂ | 1.4 - 1.6 | Doublet | 6H | The two methyl groups are equivalent and are split by the methine proton. |

| OH | 10.0 - 12.0 | Broad Singlet | 1H | Labile proton, chemical shift is highly variable. Expected to be downfield. |

| SH | 3.0 - 4.5 | Broad Singlet | 1H | Labile proton, typically less downfield than OH. May not be observed. |

| NH (Thione/Lactam) | 12.0 - 14.0 | Broad Singlet | 1H | If tautomers are present, a downfield NH signal is expected. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton, especially the chemical environment of the triazole ring carbons.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C 3 (-OH) | 160 - 165 | Carbon attached to two heteroatoms (N and O) in an aromatic-like ring. |

| C 5 (-SH) | 165 - 175 | Carbon attached to two heteroatoms (N and S). The thione tautomer would be further downfield. |

| -C H(CH₃)₂ | 48 - 55 | Methine carbon attached to the nitrogen atom. |

| -CH(C H₃)₂ | 20 - 25 | Equivalent methyl carbons of the isopropyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for mercapto- and hydroxy-substituted triazoles as it facilitates the observation of labile protons.

-

Instrument: A standard NMR spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum will be dominated by vibrations from the O-H, N-H, S-H, and C-H bonds, as well as vibrations from the triazole ring. The presence of tautomers will result in a more complex spectrum, potentially showing both C=O (lactam) and C=S (thione) stretching bands.[3][4]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| O-H Stretch | 3200 - 3500 | Broad, Strong | Characteristic of the hydroxyl group. |

| N-H Stretch | 3100 - 3300 | Broad, Medium | Present in lactam or thione tautomers. Often overlaps with the O-H band. |

| C-H Stretch (aliphatic) | 2870 - 2980 | Medium-Strong | From the isopropyl group. |

| S-H Stretch | 2550 - 2600 | Weak, Sharp | Often weak and may be difficult to observe. |

| C=O Stretch (Lactam) | 1680 - 1720 | Strong | If the lactam tautomer is present in significant concentration. |

| C=N Stretch | 1580 - 1640 | Medium-Strong | Characteristic of the triazole ring. |

| C=S Stretch (Thione) | 1100 - 1250 | Medium-Strong | If the thione tautomer is present. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

The molecular formula is C₅H₉N₃OS, giving a molecular weight of 159.21 g/mol .[5] In a high-resolution mass spectrum (HRMS), the exact mass would be a key identifier. The fragmentation pattern under Electron Ionization (EI) is predicted to involve the initial loss of stable neutral molecules or radicals from the substituents.[6][7]

| m/z Value | Proposed Fragment | Proposed Loss |

| 159 | [M]⁺ | Molecular Ion |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical |

| 116 | [M - C₃H₇]⁺ | Loss of the isopropyl radical (a common fragmentation) |

| 84 | [M - C₃H₇ - S]⁺ or [M - C₃H₇ - N₂]⁺ | Subsequent loss from the m/z 116 fragment |

digraph "MS_Fragmentation" { graph [bgcolor="#F1F3F4", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];M [label="[C₅H₉N₃OS]⁺\nm/z = 159", fillcolor="#FBBC05"]; F1 [label="[C₄H₆N₃OS]⁺\nm/z = 144"]; F2 [label="[C₂H₂N₃OS]⁺\nm/z = 116", fillcolor="#EA4335"]; F3 [label="[C₂H₂N₃O]⁺\nm/z = 84"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •C₃H₇", penwidth=2, color="#EA4335", fontcolor="#EA4335"]; F2 -> F3 [label="- S"]; }

Caption: Predicted major fragmentation pathway for the title compound under EI-MS.

Experimental Protocol: Mass Spectrometry

-